REACTION_CXSMILES
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[OH-:1].[Na+].F[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([O:13][CH3:14])[CH:5]=1>CS(C)=O.O>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([OH:1])=[CH:5][C:6]=1[O:13][CH3:14])([O-:12])=[O:11] |f:0.1|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[OH-].[Na+]
|
Name
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|
Quantity
|
11.1 g
|
Type
|
reactant
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Smiles
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FC1=CC(=C(C=C1)[N+](=O)[O-])OC
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Name
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|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated at 85 degC
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Type
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EXTRACTION
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Details
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extracted with ether (3×100 ml.) The combined ethereal solution
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Type
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EXTRACTION
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Details
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was extracted with 2n NaOH (3×75 ml.)
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Type
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ADDITION
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Details
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the combined aqueous phase brought to pH 2 by the addition of 2N HCl
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Type
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CUSTOM
|
Details
|
The precipitated product was collected
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Type
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WASH
|
Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The product was dried over phosphorous pentoxide
|
Type
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CUSTOM
|
Details
|
It was used without further purification in the next step (cf Example 1c)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |